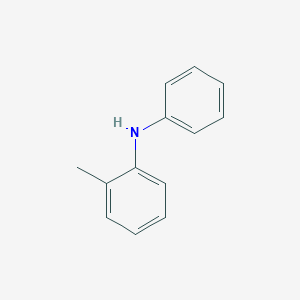

2-methyl-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMODJXOTWYBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450829 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-39-6 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-methyl-N-phenylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of 2-methyl-N-phenylaniline. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for applications in synthesis, materials science, and potentially as a scaffold in medicinal chemistry.

Chemical Properties and Structure

This compound, also known as N-phenyl-o-toluidine or 2-methyldiphenylamine, is an aromatic amine that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a diphenylamine core with a methyl substituent on one of the phenyl rings, imparts specific electronic and steric properties that are leveraged in the development of functional dyes, photostabilizers, and hole-transporting materials for organic light-emitting diodes (OLEDs).[1]

Structural Identifiers

The unique structure of this compound can be represented by several standard chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | N-phenyl-o-toluidine, 2-methyldiphenylamine[3] |

| CAS Number | 1205-39-6[2] |

| Molecular Formula | C₁₃H₁₃N[2] |

| SMILES | CC1=CC=CC=C1NC2=CC=CC=C2[2] |

| InChI | InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3[2] |

| InChIKey | JTMODJXOTWYBOZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 183.25 g/mol [1][2] | |

| Appearance | Colorless to yellow clear liquid[3] | |

| Melting Point | -7.6 °C | Data for N-methyl-N-phenylaniline |

| Boiling Point | 305 °C[3] | |

| Density | 1.07 g/cm³ | Calculated from Specific Gravity (20/20) of 1.07[3] |

| Solubility | Insoluble in water | Data for N-methyl-N-phenylaniline |

| Flash Point | 144 °C[3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a common method for the synthesis of aryl amines.[4]

Reaction Scheme:

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox, a dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Addition of Reactants: Anhydrous toluene is added to the Schlenk tube, followed by o-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent).

-

Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for assessing the purity of synthesized this compound.

Caption: Workflow for HPLC analysis of this compound.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is used as the mobile phase in an isocratic elution.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This solution is then serially diluted to prepare calibration standards. The sample to be analyzed is also dissolved in the mobile phase to a concentration within the calibration range. All solutions are filtered through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the analyte to a calibration curve generated from the standards.

Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of the structure of volatile compounds like this compound.

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.

-

Sample Preparation: A dilute solution of the sample (approximately 100 µg/mL) is prepared in a volatile solvent such as dichloromethane (DCM).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-300 amu.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The identity of the compound is confirmed by matching its retention time and mass spectrum with that of a reference standard or a library spectrum.

Biological Activity

Currently, there is a notable lack of specific studies in the scientific literature that investigate this compound as a direct modulator of biological signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules. The twisted conformation between the phenyl rings and the central nitrogen atom imparts significant electronic properties, making it a versatile precursor for studying charge transfer processes, which can be relevant in the design of certain therapeutic agents.[1]

Safety and Handling

Based on available GHS information, this compound is not classified as a hazardous substance by the majority of reporting companies.[2] However, some suppliers indicate that it may cause skin and serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is also noted as being air-sensitive and should be stored under an inert gas in a cool, dark place.[3]

References

Spectroscopic Data and Analysis of 2-methyl-N-phenylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine or 2-methyldiphenylamine). The information herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with representative experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from available scientific literature and spectral databases.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum gives insights into the electronic environment of the protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.26 – 7.20 | m | - | 3H | Ar-H |

| 7.18 | d | 7.5 | 1H | Ar-H |

| 7.11 | t | 7.1 | 1H | Ar-H |

| 6.94 | d | 8.4 | 2H | Ar-H |

| 6.90 | d | 4.3 | 1H | Ar-H |

| 6.88 | t | 6.5 | 1H | Ar-H |

| 5.56 | br s | - | 1H | N-H |

| 2.25 | s | - | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 143.8 | Ar-C |

| 141.0 | Ar-C |

| 130.7 | Ar-CH |

| 129.1 | Ar-CH |

| 128.2 | Ar-C |

| 126.6 | Ar-CH |

| 121.9 | Ar-CH |

| 120.3 | Ar-CH |

| 118.8 | Ar-CH |

| 117.2 | Ar-CH |

| 18.0 | CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch (secondary aromatic amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1335 - 1250 | Strong | Aromatic C-N Stretch[2] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 184 | [M+H]⁺ (Molecular Ion + H)[1] |

| 183 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : A one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to obtain the final spectrum.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

-

Sample Preparation (ATR) : A small drop of liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal surface is clean before and after the measurement.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

-

Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

-

GC-MS Analysis :

-

Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatography : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

-

-

Data Processing : The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis, purification, and characterization of 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine), a valuable chemical intermediate in organic synthesis and materials science.[1] Its utility as a building block for functional dyes, hole-transporting materials for OLEDs, and complex ligands for catalysis underscores the importance of reliable synthetic and analytical methodologies.[1] This guide details prevalent synthetic routes, provides comprehensive experimental protocols, and outlines the key characterization techniques required to ensure product identity and purity.

Synthetic Methodologies

The construction of the C-N bond in this compound is most effectively achieved through modern cross-coupling reactions. The two primary methods, the Buchwald-Hartwig amination and the Ullmann condensation, offer robust pathways to the target molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, prized for its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[2][3] The reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.[2] For the synthesis of this compound, this can be approached in two ways:

-

Route A: Coupling of o-toluidine with a phenyl halide (e.g., chlorobenzene, bromobenzene).

-

Route B: Coupling of aniline with an o-tolyl halide (e.g., 2-chlorotoluene, 2-bromotoluene).[1]

Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3]

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the this compound product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-amine bonds, utilizing a copper catalyst.[4] While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig amination, it remains a viable synthetic strategy.[4] The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[4]

The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[4] Innovations have led to the use of soluble copper catalysts with ligands like diamines, which can improve reaction efficiency and lower the required temperature.[4]

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands.[1] | Copper (e.g., CuI, Cu powder).[4] |

| Temperature | Generally lower (Room temp. to ~120 °C). | Typically higher (>150 °C), though modern methods can be milder.[4] |

| Substrate Scope | Very broad, high functional group tolerance.[2][3] | Traditionally requires activated aryl halides (electron-withdrawing groups).[4] |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). | Typically K₂CO₃ or other inorganic bases. |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF). | High-boiling polar solvents (e.g., DMF, NMP, Nitrobenzene).[4] |

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-bromotoluene and aniline.

Materials:

-

2-Bromotoluene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add anhydrous toluene, followed by 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench with water and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Ullmann Condensation

This protocol details the coupling of 2-chlorotoluene and aniline.

Materials:

-

2-Chlorotoluene

-

Aniline

-

Copper(I) Iodide (CuI)

-

L-Proline (as a ligand)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chlorotoluene (1.0 equivalent), aniline (1.5 equivalents), CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask.

-

Reaction: Heat the mixture to 120-130 °C under an inert atmosphere, stirring vigorously. Monitor the reaction's progress by TLC or GC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract thoroughly with ethyl acetate. The product may be in the organic phase.

-

Purification: Wash the combined organic extracts with water and brine to remove DMSO and salts. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography or vacuum distillation to afford the final product.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | [5] |

| Molecular Weight | 183.25 g/mol | [1][5] |

| Appearance | Colorless to yellow clear liquid | |

| Boiling Point | 305 °C | |

| CAS Number | 1205-39-6 | [1][5] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Data and Interpretation |

| ¹H NMR | Aromatic Protons (Ar-H): Multiplets in the range of δ 6.7-7.4 ppm. The protons on the o-tolyl ring and the phenyl ring will show distinct and complex splitting patterns. Amine Proton (N-H): A broad singlet, typically between δ 5.0-6.0 ppm, which is D₂O exchangeable. Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.4 ppm. |

| ¹³C NMR | Aromatic Carbons (Ar-C): Multiple signals expected in the δ 115-150 ppm region. The carbon attached to the nitrogen (C-N) and the methyl group (C-CH₃) will be distinct. Methyl Carbon (-CH₃): A signal around δ 17-20 ppm. |

| IR Spectroscopy | N-H Stretch: A sharp absorption band around 3400 cm⁻¹. Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹. C-N Stretch: A characteristic band in the 1250-1350 cm⁻¹ region. Aromatic C=C Bending: Strong absorptions in the 1500-1600 cm⁻¹ range. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 183, corresponding to the molecular weight.[6] Key Fragments: Expect fragmentation patterns corresponding to the loss of a methyl group ([M-15]⁺ at m/z = 168) or cleavage of the C-N bond. |

Experimental Workflow Visualization

The overall process from synthesis to final characterization can be visualized as a logical workflow.

References

- 1. This compound | | High Purity [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. This compound | C13H13N | CID 10986946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C13H13N) [pubchemlite.lcsb.uni.lu]

The Versatility of 2-Methyl-N-phenylaniline in Advanced Materials Science: A Technical Guide

Introduction: 2-Methyl-N-phenylaniline, also known as N-phenyl-o-toluidine, is an aromatic amine that serves as a important and versatile building block in the field of materials science. Its unique molecular structure, characterized by a twisted conformation between the phenyl rings and the central nitrogen atom, imparts valuable electronic properties.[1] This makes it a prized chemical intermediate for the synthesis of a range of functional organic materials. This technical guide explores the potential applications of this compound, focusing on its role in the development of conducting polymers and hole-transporting materials for optoelectronic devices. For researchers and professionals in materials science and drug development, this document provides an in-depth overview of its synthesis, properties, and applications, supported by experimental protocols and quantitative data.

Application in Conducting Polymers

This compound is a valuable monomer for the synthesis of conducting polymers, particularly as a derivative of polyaniline (PANI). The incorporation of the methyl group onto the phenyl ring enhances the solubility of the resulting polymer, a significant advantage over the often intractable parent PANI.[2] These polymers are of great interest due to their electrical conductivity, environmental stability, and ease of synthesis, making them suitable for applications in microelectronics, anti-static packaging, and corrosion protection.[2]

The copolymerization of 2-methylaniline with other monomers, such as aniline, allows for the fine-tuning of the polymer's properties, including its solubility and conductivity.[2] While increased 2-methylaniline content improves solubility, it can lead to a decrease in conductivity.[2]

Quantitative Data: Properties of Poly(o-toluidine) and Copolymers

The following table summarizes key properties of polymers derived from 2-methylaniline (o-toluidine).

| Property | Material | Value | Notes |

| Electrical Conductivity | Poly(2-methylaniline-co-aniline) | Lower than pure polyaniline | Conductivity decreases with a higher molar ratio of 2-methylaniline.[2] |

| Poly(2-methylaniline-co-2-aminobenzoic acid) | Higher at room temperature synthesis | Synthesis at room temperature yields higher conductivity compared to 0°C and 60°C.[2] | |

| Poly(2-methyl aniline-co-2-chloro aniline)-blend-polyurethane | 2.723 x 10⁻⁵ S/m | In the semiconducting range.[3] | |

| Thermal Stability (TGA) | Poly(o-toluidine) (POT) | Stable up to 540°C | Thermogravimetric analysis shows high thermal stability.[4] The degradation of the main polymer chain is higher than that of PANI.[4] |

| o-Toluidine-Biuret-Formaldehyde Copolymer | Three-step decomposition (40-620°C) | Slow initial decomposition up to 80°C is attributed to water loss.[5] |

Experimental Protocol: Synthesis of Poly(o-toluidine) (POT) Nanoparticles

This protocol describes the synthesis of poly(o-toluidine) nanoparticles via an oxidation-polycondensation method.[4]

Materials:

-

2-methylaniline (2-MeAn)

-

Hydrochloric acid (HCl, 1M)

-

Potassium persulfate (K₂S₂O₈)

-

Distilled water

-

Methanol

Procedure:

-

Prepare the monomer salt solution by dissolving 0.05 mol (5.35 g) of 2-methylaniline in 100 ml of 1M HCl.

-

Prepare the oxidant solution by dissolving 0.022 mol (5.94 g) of potassium persulfate in 50 ml of distilled water.

-

Cool both solutions in an ice bath (0-4°C) for 30 minutes.

-

Transfer the 2-methylaniline salt solution to a three-neck flask equipped with a nitrogen gas inlet/outlet, a thermometer, and an ultrasonic wave stirrer.

-

Purge the flask with nitrogen gas to remove oxygen.

-

Slowly add the potassium persulfate solution to the reaction medium over one hour with continuous ultrasonic stirring.

-

Observe the gradual darkening of the reaction mixture.

-

After the addition is complete, continue the reaction for a total of 4-6 hours at 0-4°C.

-

The polymer will precipitate. Filter the product and wash it several times with 150 ml of 1M HCl, followed by distilled water and methanol.

-

Dry the final product in a vacuum oven at 50°C for 48 hours.

Visualization: Oxidative Polymerization of 2-Methylaniline

The following diagram illustrates the chemical oxidative polymerization process of 2-methylaniline to form poly(o-toluidine).

Caption: Oxidative polymerization of 2-methylaniline.

Application in Hole-Transporting Materials (HTMs)

This compound is a key precursor in the synthesis of triarylamine-based hole-transporting materials (HTMs). These materials are essential components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where they facilitate the efficient transport of positive charge carriers (holes).[6] The molecular design of HTMs is crucial for optimizing device performance, and the triphenylamine scaffold, which can be derived from this compound, offers excellent electron-donating ability and morphological stability.[1]

Derivatives such as N,N,N'-Triphenyl-N'-(3-methylphenyl)benzidine are used in the preparation of electroluminescent devices. While specific performance data for HTMs directly synthesized from this compound is not abundant in the literature, the properties of closely related triarylamine and benzidine derivatives provide valuable insights into their expected performance.

Quantitative Data: Properties of Triarylamine-Based HTMs

The following table presents a range of typical properties for triarylamine-based HTMs, which are structurally similar to derivatives of this compound.

| Property | Typical Value Range | Significance in Device Performance |

| HOMO Energy Level | -5.0 to -5.7 eV | Determines the efficiency of hole injection from the anode and alignment with the emissive layer or perovskite.[7][8] |

| LUMO Energy Level | -2.0 to -2.5 eV | Important for electron blocking, preventing electrons from reaching the anode and improving charge recombination efficiency. |

| Hole Mobility | 10⁻⁵ to 10⁻² cm²/Vs | A higher hole mobility leads to more efficient charge transport and lower operating voltage in devices.[7] |

| Glass Transition Temp. (Tg) | > 100 °C | A high Tg is crucial for the morphological stability and long-term operational lifetime of the device.[5] |

| Decomposition Temp. (Td) | > 400 °C | High thermal stability is necessary to withstand the temperatures during device fabrication and operation.[5] |

Experimental Protocol: Synthesis of a Triarylamine-based HTM via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a triarylamine-based HTM using the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[3]

Materials:

-

Aryl halide (e.g., 4,4'-diiodobiphenyl)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., P(t-Bu)₃)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox, charge a Schlenk flask with the aryl halide, this compound, palladium catalyst, and phosphine ligand.

-

Add the base to the flask.

-

Add anhydrous toluene to the flask and seal it.

-

Remove the flask from the glovebox and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired triarylamine HTM.

Visualization: OLED Device Architecture and HTM Synthesis

The following diagrams illustrate the synthesis of a representative HTM and the typical architecture of an OLED device where it would be employed.

Caption: Synthesis of a triarylamine HTM.

Caption: Typical OLED device architecture.

This compound is a chemical intermediate with significant potential in materials science. Its utility in creating more processable conducting polymers and as a foundational element for high-performance hole-transporting materials highlights its importance. The ability to tune the properties of the final materials through copolymerization or by creating specific derivatives makes it a valuable tool for researchers. Further exploration into novel derivatives and their applications in advanced electronic and optoelectronic devices is a promising area for future research and development. This guide provides a solid foundation for understanding and utilizing this versatile molecule in the pursuit of next-generation materials.

References

2-methyl-N-phenylaniline as a building block in organic synthesis

An In-depth Technical Guide to 2-methyl-N-phenylaniline as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-phenyl-o-toluidine or 2-methyldiphenylamine, is a versatile diarylamine that serves as a crucial chemical intermediate and building block in organic synthesis.[1][2] Its molecular structure, which features a twisted conformation between the two phenyl rings connected by a central nitrogen atom, imparts significant electronic properties.[1] This makes it a valuable precursor for constructing complex organic frameworks.[1]

The compound is a key starting material for a variety of advanced materials and molecules. It is particularly prized in the development of functional dyes, photostabilizers, and hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs).[1] Furthermore, its derivatives are integral to the synthesis of pharmaceutically relevant scaffolds, such as carbazoles and other nitrogen-containing heterocycles.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, complete with experimental protocols and data for laboratory use.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and product characterization.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | N-phenyl-o-toluidine, 2-Methyldiphenylamine | [5][6] |

| CAS Number | 1205-39-6 | [5] |

| Molecular Formula | C₁₃H₁₃N | [5] |

| Molecular Weight | 183.25 g/mol | [5] |

| Physical State | Liquid to Solid (depending on purity/temp) | [6] |

| Purity | >98.0% (GC) | [6] |

| InChIKey | JTMODJXOTWYBOZ-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound and its derivatives. The following table provides representative NMR data for a closely related analogue, 2-Methyl-N-(p-tolyl)aniline, which illustrates the expected chemical shifts.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.34 (s, 3H, Me), 2.40 (s, 3H, Me), 5.38 (br s, 1H, NH), 6.96–7.02 (m, 3H, Ar), 7.16–7.23 (m, 3H, Ar), 7.26–7.28 (m, 2H, Ar) | [7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 18.0, 20.8, 117.4, 118.8, 121.2, 126.9, 127.2, 130.0, 130.5, 131.0, 141.2, 142.2 | [7] |

| UV-Visible | The chromophoric system, consisting of two phenyl rings and a secondary amine, absorbs UV light, causing π to π* electronic transitions. | [1] |

Synthesis of this compound

The construction of the C-N bond in this compound is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions, which have largely replaced harsher, traditional methods like the Ullmann condensation.[8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines due to its high functional group tolerance, broad substrate scope, and relatively mild reaction conditions.[8][10] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11]

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes the synthesis of this compound from bromobenzene and o-toluidine.

Materials:

-

Bromobenzene

-

o-Toluidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).

-

Addition of Reagents: Add sodium tert-butoxide (1.4 equivalents), followed by anhydrous toluene.

-

Reactant Introduction: Add o-toluidine (1.2 equivalents) and bromobenzene (1.0 equivalent) to the flask via syringe.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications as a Building Block

This compound is a versatile precursor for a range of more complex molecules, primarily through reactions involving intramolecular C-H activation, electrophilic aromatic substitution, and further N-functionalization.

Synthesis of Carbazoles

A paramount application of this compound derivatives is the synthesis of the carbazole scaffold.[3] This is typically achieved via a palladium-catalyzed intramolecular C-H activation/amination reaction, where the N-H bond couples with an ortho C-H bond on the adjacent phenyl ring to form the tricyclic system.[12] Carbazoles are important motifs in pharmaceuticals and materials science.[4][13]

Caption: Palladium-catalyzed synthesis of carbazoles.

Experimental Protocol: Synthesis of a Carbazole Derivative

This protocol is a general method for the intramolecular cyclization of a diarylamine.

Materials:

-

This compound derivative (e.g., from a previous functionalization step)

-

Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

-

Copper(II) acetate (Cu(OAc)₂) or another suitable oxidant (2.0 equivalents)

-

Anhydrous solvent (e.g., DMF or Toluene)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

Setup: In a reaction vessel, combine the this compound derivative, palladium(II) acetate, and the oxidant.

-

Solvent Addition: Add the anhydrous solvent under an inert atmosphere.

-

Reaction: Heat the reaction mixture to 110-140 °C. Stir vigorously and monitor the formation of the carbazole product by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through Celite to remove metal salts.

-

Extraction: Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization or silica gel chromatography to obtain the pure carbazole product.[12]

Other Key Reactions and Applications

The versatility of this compound extends to its use as a precursor for various functional materials and complex molecules.

Caption: Key applications of this compound.

-

Hole-Transporting Materials (HTMs): The electron-donating ability and morphological stability of the triarylamine core make it an excellent foundation for HTMs used in OLEDs and other electronic devices.[1]

-

Pharmaceutical Intermediates: The diarylamine scaffold is a "privileged structure" in medicinal chemistry.[14] Derivatives of this compound can be used to synthesize various heterocyclic compounds with potential biological activity, including anticancer, anti-inflammatory, and antimicrobial agents.[3][15] For instance, related phenylaniline compounds have been investigated as modulators of amyloid protein precursor metabolism in the context of Alzheimer's disease.[16]

-

Ligand Synthesis: The structure can be further elaborated to create sophisticated ligands for transition metal catalysis.[1]

-

Oxidation and Reduction: The compound can undergo oxidation at the nitrogen or aromatic rings.[1] Catalytic hydrogenation can reduce the aromatic rings to their cyclohexyl analogues, offering access to different chemical space.[1]

Conclusion

This compound is a high-value and versatile building block in modern organic synthesis. Its straightforward preparation via robust methods like the Buchwald-Hartwig amination and its capacity to be transformed into complex, functional molecules make it indispensable. For researchers in materials science and drug discovery, this compound provides a reliable and adaptable starting point for the synthesis of innovative carbazoles, hole-transporting materials, and a wide array of pharmaceutically relevant heterocyclic scaffolds. The protocols and data presented in this guide serve as a foundational resource for leveraging the synthetic potential of this important intermediate.

References

- 1. This compound | | High Purity [benchchem.com]

- 2. This compound;CAS No.:1205-39-6 [chemshuttle.com]

- 3. benchchem.com [benchchem.com]

- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H13N | CID 10986946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1205-39-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scilit.com [scilit.com]

- 13. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. New phenylaniline derivatives as modulators of amyloid protein precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic and Photophysical Properties of 2-Methyl-N-phenylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and photophysical properties of 2-methyl-N-phenylaniline (also known as N-phenyl-o-toluidine) and its derivatives. These compounds are of significant interest in materials science and drug development due to their unique molecular structure, which features a twisted conformation between the phenyl rings and the central nitrogen atom, imparting notable electronic and photophysical characteristics.[1] This guide details the theoretical framework for understanding their properties, outlines rigorous experimental and computational protocols for their characterization, and presents available data for related compounds to establish a baseline for future research.

Introduction

This compound is a derivative of diphenylamine and serves as a crucial building block in organic synthesis. It is particularly valued in the development of functional dyes, photostabilizers, and hole-transporting materials (HTMs) for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] The electronic properties of these molecules are governed by the degree of electronic communication between the two aromatic rings, which is mediated by the nitrogen lone pair and influenced by the torsional angle between the rings. The methyl group in the ortho position introduces steric hindrance, which can significantly alter this torsional angle and, consequently, the electronic and photophysical properties compared to the parent diphenylamine.

Understanding these properties is critical for designing novel molecules with tailored characteristics for specific applications, such as fluorescent probes in biological imaging or charge-transporting materials in organic electronics.

Molecular and Physical Properties

The fundamental properties of the parent compound, this compound, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | N-phenyl-o-toluidine, 2-Methyldiphenylamine | PubChem[2] |

| CAS Number | 1205-39-6 | PubChem[2] |

| Molecular Formula | C₁₃H₁₃N | PubChem[2] |

| Molecular Weight | 183.25 g/mol | PubChem[2] |

| Appearance | Colorless to Yellow clear liquid | TCI |

Electronic Properties and Their Characterization

The electronic properties of this compound derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their behavior in electronic devices and their redox characteristics.

Theoretical Framework

The HOMO is typically localized on the electron-rich diphenylamine core, while the LUMO is distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) dictates the molecule's absorption and emission properties and its electrochemical stability. For diphenylamine derivatives, the excited states can have significant intramolecular charge transfer (ICT) character, where photoexcitation promotes an electron from a donor part of the molecule (the nitrogen and one phenyl ring) to an acceptor part (the other phenyl ring). In polar solvents, these molecules can form twisted intramolecular charge transfer (TICT) states, which often lead to efficient non-radiative decay, quenching fluorescence.[3]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for experimentally determining the HOMO and LUMO energy levels. It measures the oxidation and reduction potentials of a molecule.

Methodology:

-

Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., dry acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, Bu₄NClO₄). Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Data Acquisition: Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 20-100 mV/s). Record the resulting current as a function of the applied potential.

-

Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for accurate potential referencing.

-

Energy Level Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Expected Data for Derivatives

While specific data for this compound is scarce in the literature, data for related diphenylamine and triphenylamine derivatives show oxidation potentials typically in the range of +0.5 to +1.2 V vs. Ag/AgCl, indicating that they are relatively easy to oxidize, which is a key characteristic for hole-transporting materials. The table below presents hypothetical data to illustrate the expected format.

| Derivative | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

| This compound | Data not found | Data not found | N/A | N/A | N/A |

| 4,4'-dimethoxy-diphenylamine | ~0.3 | ~-2.5 | ~-5.1 | ~-2.3 | ~2.8 |

| 4,4'-dinitro-diphenylamine | ~1.1 | ~-1.0 | ~-5.9 | ~-3.8 | ~2.1 |

Note: Data for dimethoxy and dinitro derivatives are illustrative based on general principles of substituent effects.

Photophysical Properties and Their Characterization

The photophysical properties describe how the molecules interact with light, including absorption and emission processes.

Theoretical Framework

The absorption of UV-visible light by this compound derivatives excites electrons from the ground state (S₀) to an excited singlet state (S₁).[1] The molecule can then relax back to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F), and the duration of the excited state is measured by the fluorescence lifetime (τ_F). These properties are highly sensitive to the molecular structure and the solvent environment.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) in quartz cuvettes. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorption (λ_abs) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law.

-

-

Steady-State Fluorescence Spectroscopy:

-

Excite the sample at or near its λ_abs.

-

Record the emission spectrum, ensuring to correct for the instrument's detector response and lamp profile.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, η is the refractive index of the solvent, and the subscripts X and ST refer to the unknown sample and the standard, respectively.

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime, τ_F):

-

Use a technique like Time-Correlated Single Photon Counting (TCSP).

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED).

-

Measure the decay of the fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_F).

-

Expected Data for Derivatives

For diphenylamine derivatives, absorption typically occurs in the UV region (300-380 nm). Emission is often weak and highly dependent on solvent polarity due to the formation of non-radiative TICT states in polar solvents.[3]

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |

| This compound | Various | Data not found | Data not found | Data not found | Data not found |

| Diphenylamine | Cyclohexane | ~330 | ~380 | ~0.1 | ~2.5 |

| Diphenylamine | Acetonitrile | ~340 | ~450 | <0.01 | <0.5 |

Note: Data for diphenylamine is representative and sourced from general knowledge of its photophysics.

Mandatory Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel this compound derivative, integrating both experimental and computational approaches.

Caption: Integrated workflow for characterizing this compound derivatives.

Photophysical Processes (Jablonski Diagram)

This diagram illustrates the key photophysical processes of absorption and fluorescence.

References

Technical Guide: Properties of 2-methyl-N-phenylaniline (CAS 1205-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-methyl-N-phenylaniline (CAS 1205-39-6), also known as N-phenyl-o-toluidine or 2-methyldiphenylamine. This document consolidates available data on its chemical and physical properties, safety information, and established synthetic and analytical methodologies. Due to a lack of specific studies on its biological activity, this guide also presents a hypothetical metabolic pathway based on the known metabolism of structurally related aromatic amines. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are provided, along with visual diagrams to illustrate the synthetic workflow and a putative metabolic pathway. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or interested in this compound.

Chemical and Physical Properties

This compound is a substituted diarylamine that serves as a versatile intermediate in organic synthesis.[1] Its structural characteristics, featuring a phenyl group and a methyl-substituted phenyl group attached to a secondary amine, impart specific physical and chemical properties that are critical for its application in various chemical transformations.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1205-39-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₃N | [2][5][6] |

| Molecular Weight | 183.25 g/mol | [1][3][5][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | N-phenyl-o-toluidine, 2-methyldiphenylamine, 2-anilinotoluene | [3][4] |

| Appearance | Colorless to yellow clear liquid or solid/semi-solid | [2][4] |

| Boiling Point | 305 °C | [4] |

| Flash Point | 144 °C | [4] |

| Specific Gravity (20/20) | 1.07 | [4] |

| Purity | >98.0% (GC) | [4] |

| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [2][7] |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area or a fume hood.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | [2][4][8] |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | [2][4][8] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [2][8] |

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

The primary method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms the C-N bond between an aryl halide and an amine.

Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is evacuated and backfilled with argon three times.

-

Addition of Reactants: Anhydrous toluene is added, followed by 2-bromotoluene (1.0 equivalent) and aniline (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 18-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temperature of 80 °C for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected aromatic protons will appear in the range of δ 6.8-7.4 ppm, the N-H proton as a broad singlet, and the methyl protons around δ 2.3 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The aromatic carbons will resonate in the δ 115-150 ppm region, and the methyl carbon will appear around δ 17-20 ppm.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | | High Purity [benchchem.com]

- 3. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]

- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-methyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the quantitative solubility and stability of 2-methyl-N-phenylaniline is limited in publicly available literature. This guide provides a comprehensive overview based on the fundamental principles of organic chemistry, data from structurally similar aromatic amines, and established experimental methodologies. The information herein serves as a robust framework for experimental design and handling of the compound.

Introduction

This compound, also known as N-phenyl-o-toluidine, is a secondary aromatic amine with applications as a building block in organic synthesis, particularly in the development of dyes, photostabilizers, and materials for electronic devices.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological studies. This technical guide outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their determination.

Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, featuring two aromatic rings and a secondary amine group, dictates its physicochemical properties. It is expected to be a weakly basic compound. The presence of the non-polar tolyl and phenyl groups suggests that it will have limited solubility in aqueous media and greater solubility in organic solvents. The secondary amine functionality allows for protonation in acidic conditions, which can enhance its solubility in acidic aqueous solutions.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to Insoluble in water; Soluble in alcohols | The large non-polar surface area of the two aromatic rings dominates, leading to poor interaction with water.[2] The compound will likely be soluble in alcohols due to the "like dissolves like" principle. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate the aromatic rings and the amine group.[1] |

| Non-Polar | Toluene, Hexane, Dichloromethane | Soluble | The non-polar nature of the bulk of the molecule favors solubility in non-polar organic solvents.[1][3] |

| Aqueous Acid | 5% Hydrochloric Acid | Soluble | The secondary amine can be protonated to form a more polar ammonium salt, which is more soluble in water.[4][5] |

| Aqueous Base | 5% Sodium Hydroxide | Insoluble | The compound is not expected to deprotonate in basic solutions, thus its solubility will not be enhanced.[4][5] |

Predicted Stability Profile

Aromatic amines are known to be susceptible to degradation under certain conditions. The primary stability concerns for this compound are oxidation and photodegradation.

Table 2: Predicted Stability of this compound

| Condition | Potential Degradation Pathway | Predicted Stability | Rationale |

| Air/Oxidation | Oxidation of the amine nitrogen or aromatic rings. | Potentially unstable over long-term storage. | Aromatic amines can undergo oxidation, which may lead to the formation of colored degradation products.[1][6] |

| Light | Photodegradation | Potentially light-sensitive. | Aromatic amines are often sensitive to light and should be stored in amber vials or protected from light.[6] |

| Temperature | Thermal decomposition | Generally stable at ambient temperatures. | Stability at elevated temperatures should be experimentally determined. |

| pH | Acid-catalyzed degradation | Potentially less stable in acidic conditions. | While solubility is enhanced in acidic media, prolonged exposure may lead to degradation. Aromatic amines have shown stability issues in acidic media.[7][8] |

Experimental Protocols

This protocol is a robust method for determining the equilibrium solubility of a compound in various solvents.

Materials and Equipment:

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, ethanol, DMSO, toluene, 5% HCl)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant with a suitable solvent.

-

Analyze the diluted solutions using a pre-validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the dissolved compound.[9]

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.

Materials and Equipment:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile)

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC-UV or GC-MS system

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the chosen solvents or buffer systems.

-

Dispense the solutions into multiple vials for each storage condition.

-

-

Storage Conditions:

-

Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) protected from light.[8][10]

-

Light: Expose a set of vials to a controlled light source in a photostability chamber. Wrap a corresponding set of vials in aluminum foil to serve as dark controls.

-

pH: Use the buffered solutions prepared in step 1 and store at a controlled temperature.

-

-

Time Points:

-

Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

-

Analysis:

-

At each time point, withdraw an aliquot from the respective vials.

-

Analyze the samples by a stability-indicating HPLC or GC-MS method. This method should be able to separate the parent compound from any potential degradation products.

-

Quantify the remaining concentration of this compound.

-

-

Data Evaluation:

-

Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Visualizations

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Caption: Logical Relationships of Structural Features and Properties.

References

- 1. This compound | | High Purity [benchchem.com]

- 2. quora.com [quora.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-methyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 2-methyl-N-phenylaniline, a significant chemical intermediate in various fields of advanced materials research and organic synthesis. Also known as N-phenyl-o-toluidine, this triarylamine derivative is a key building block for constructing complex organic frameworks[1].

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N | PubChem[2][3], TCI |

| Molecular Weight | 183.25 g/mol | PubChem[2], Benchchem[1], Sigma-Aldrich[4] |

| CAS Number | 1205-39-6 | Benchchem[1], TCI |

Applications in Research and Synthesis

This compound is highly valued in advanced materials research and organic synthesis[1]. Its molecular structure, which features a twisted conformation, imparts important electronic properties[1]. This makes it a versatile precursor for a range of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): It serves as a fundamental building block for hole-transporting materials (HTMs) used in OLEDs and other electronic devices[1].

-

Functional Dyes and Photostabilizers: The compound is utilized in the development of specialized dyes and photostabilizers[1].

-

Complex Organic Frameworks: Researchers use it to create sophisticated ligands for catalysis and to develop novel polymers with specific thermal and optoelectronic characteristics[1].

-

Synthetic Chemistry: It is a key starting material for synthesizing more complex triarylamine systems, which are crucial in modern materials science[1]. A common synthetic route to produce this and similar arylamines is the Palladium-catalyzed Buchwald-Hartwig amination[1].

Logical Relationship of Core Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.

Caption: Logical relationship of this compound's core properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-methyl-N-phenylaniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines. The synthesis of 2-methyl-N-phenylaniline, a valuable intermediate in the development of pharmaceuticals and functional materials, can be efficiently achieved through the Buchwald-Hartwig amination by coupling an aniline with a 2-halotoluene. This document provides detailed application notes, experimental protocols, and comparative data for this synthesis.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (2-chlorotoluene or 2-bromotoluene), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated aniline to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed as this compound is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the success of this reaction, especially with ortho-substituted aryl halides like 2-chlorotoluene, as it promotes the desired reductive elimination and minimizes side reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the Buchwald-Hartwig amination. Below are tables summarizing the performance of various catalytic systems for the synthesis of this compound and analogous compounds.

Table 1: Synthesis of this compound from 2-Bromotoluene and Aniline

| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(dba)₂ | (±)-BINAP | NaOt-Bu | Toluene | 110 | 16 | 82 | [1] |

| Pd(dba)₂ | (±)-BINAP | NaOt-Bu | TMO | 110 | 16 | 82 | [1] |

Table 2: Synthesis of N-(2-methylphenyl)morpholine from 2-Chlorotoluene and Morpholine

| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| (NHC)Pd(allyl)Cl | SIPr | NaOt-Bu | Dioxane | RT | 25 | 94 | [2] |

Table 3: Synthesis of 2-methyl-N-(p-tolyl)aniline from 4-methylaniline and 2-halotoluene

| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-bromotoluene | XPhos Pd G3 | K₂CO₃ | Rapeseed Oil | 120 | 24 | 96 | [3] |

Note: TMO (2,2,5,5-Tetramethyloxolane) is a bio-based solvent alternative to toluene. (NHC)Pd(allyl)Cl with SIPr is an N-heterocyclic carbene-based catalyst system.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Buchwald-Hartwig amination of 2-chlorotoluene and aniline.

Materials and Equipment:

-

2-chlorotoluene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.5-2.0 equivalents).

-

Reagent Addition: To the flask, add anhydrous toluene, followed by 2-chlorotoluene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

-

Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.

-

Aniline and 2-chlorotoluene are toxic; avoid inhalation and skin contact.

Conclusion